1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide
Description
Properties
Molecular Formula |
C11H14N6 |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyrazin-2-ylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C11H14N6/c1-7(2)17-10(11(12)13)5-8(16-17)9-6-14-3-4-15-9/h3-7H,1-2H3,(H3,12,13) |
InChI Key |
ZORVREAGLBARCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=NC=CN=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-iodo-1-isopropyl-1H-pyrazole with pyrazine-2-carboximidamide in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazinyl or carboximidamide groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound include derivatives with variations in substituents or heteroaromatic systems. Below is a detailed comparison based on substituent effects, molecular properties, and synthetic applications:
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects :
- Pyrazine-substituted analogs (e.g., the target compound) exhibit stronger electron-withdrawing effects compared to pyridine-substituted derivatives due to pyrazine’s dual nitrogen atoms. This impacts redox behavior and binding affinity in enzyme inhibition studies .
- Trifluoromethyl groups (as in ) introduce significant electronegativity, improving resistance to oxidative degradation.
Propargyl-substituted analogs (e.g., ) offer modularity for bioconjugation but may reduce solubility in aqueous media.
Synthetic Utility :
- Pyrazolo[3,4-d]pyrimidine derivatives (as in ) share synthetic pathways with the target compound, often involving cyclocondensation of carboximidamides with nitriles or amines.
- Isomerization reactions (e.g., pyrazolo[4,3-e]triazolopyrimidines in ) highlight the structural flexibility of these systems, though the target compound’s stability under such conditions remains unstudied.
Biological Activity
1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide is a compound of interest in medicinal chemistry, particularly due to its structural similarities to other biologically active pyrazole derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is CHN, and it features a pyrazole ring substituted with an isopropyl group and a pyrazine moiety. The carboximidamide functional group is significant for its biological activity, potentially influencing interactions with biological targets.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anti-cancer properties : Compounds in the pyrazole class have shown efficacy in inhibiting cancer cell proliferation through modulation of signaling pathways related to cell survival and apoptosis.
- Neuroprotective effects : Some pyrazole derivatives have been explored for their potential to protect against neurodegenerative diseases by preventing protein aggregation and promoting cellular viability in models of amyotrophic lateral sclerosis (ALS) .
Pharmacological Studies
Several studies have evaluated the pharmacological profile of pyrazole derivatives, including:
- In vitro assays : Testing on various cancer cell lines has demonstrated that certain pyrazole derivatives can induce apoptosis and inhibit cell growth at micromolar concentrations.
- Animal models : In vivo studies have shown that specific analogs can extend survival in ALS models by reducing toxicity associated with mutant superoxide dismutase (SOD1) .
Study 1: Anti-Cancer Activity
A study investigating the anti-cancer activity of pyrazole derivatives revealed that substituents on the pyrazole ring significantly affected their potency against prostate cancer cells. The compound demonstrated IC values in the low micromolar range, indicating potential for further development as an anti-cancer agent.
Study 2: Neuroprotection
In a model of ALS, a related pyrazole derivative was shown to improve cell viability by 30% compared to controls. This effect was attributed to the inhibition of protein aggregation and restoration of proteasomal function .
Data Summary
| Biological Activity | Effect | Concentration (IC) | Model Used |
|---|---|---|---|
| Anti-cancer | Induces apoptosis | Low micromolar | Prostate cancer cell line |
| Neuroprotective | Improves viability | 10 µM | ALS mouse model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
